3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Coupling: Use of coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Halogenated derivatives.
Coupling: Formation of more complex amide or ester derivatives.
Scientific Research Applications
3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C17H13N3O3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H13N3O3S/c1-11-9-13(7-8-15(11)20(22)23)16(21)19-17-18-14(10-24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19,21) |
InChI Key |
KEPANEPMAYJAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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